Product packaging for 4-Hydroxy-1H-imidazole-5-carbothioamide(Cat. No.:)

4-Hydroxy-1H-imidazole-5-carbothioamide

Cat. No.: B12824570
M. Wt: 143.17 g/mol
InChI Key: IMTOYIQNFGNXGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxy-1H-imidazole-5-carbothioamide is a multifunctional heterocyclic building block designed for research and development applications. As a member of the imidazole family, this compound features both hydroxy and carbothioamide functional groups on its core structure, making it a versatile intermediate in medicinal chemistry and drug discovery. Its molecular framework is of significant interest for constructing more complex molecules, particularly in the synthesis of libraries for high-throughput screening. Related imidazole-4-carboxamide derivatives have been explored as inhibitors of protein-protein interactions, such as the HIV-1 integrase-LEDGF/p75 interaction, highlighting the potential of this chemical scaffold in developing novel antiviral agents . Similarly, other 1-hydroxyimidazole carboxylate esters have been studied for their antiviral activity against orthopoxviruses, underscoring the broader applicability of hydroxy-substituted imidazoles in antiviral research . Researchers value this compound for its potential in exploring new therapeutic pathways and its utility in organic synthesis methodologies. The presence of multiple hydrogen bond donors and acceptors within a single molecule allows for specific interactions with biological targets. This product is intended for use by qualified laboratory personnel only. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5N3OS B12824570 4-Hydroxy-1H-imidazole-5-carbothioamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H5N3OS

Molecular Weight

143.17 g/mol

IUPAC Name

4-hydroxy-1H-imidazole-5-carbothioamide

InChI

InChI=1S/C4H5N3OS/c5-3(9)2-4(8)7-1-6-2/h1,8H,(H2,5,9)(H,6,7)

InChI Key

IMTOYIQNFGNXGM-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(N1)C(=S)N)O

Origin of Product

United States

Synthetic Methodologies for 4 Hydroxy 1h Imidazole 5 Carbothioamide and Its Analogs

General Approaches to Imidazole (B134444) Ring Formation

The formation of the imidazole nucleus is a well-trodden path in organic synthesis, with several named reactions providing reliable access to this important heterocycle.

Classical methods have long served as the foundation for imidazole synthesis and continue to be relevant.

Debus-Radziszewski Imidazole Synthesis : First reported by Heinrich Debus in 1858, this method is a multicomponent reaction that synthesizes imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). jetir.orgwikiwand.comwikipedia.org The reaction is highly versatile, allowing for the creation of C-substituted imidazoles by varying the starting materials. jetir.orgmdpi.com The process is thought to occur in two main stages: the condensation of the dicarbonyl with ammonia to form a diimine, which then condenses with the aldehyde to form the imidazole ring. wikiwand.comwikipedia.orgscribd.comslideshare.net A modification using a primary amine instead of ammonia yields N-substituted imidazoles. wikiwand.comwikipedia.org This method is used commercially for the production of several imidazole compounds. wikiwand.comscribd.com

Wallach Synthesis : The Wallach synthesis involves treating N,N'-disubstituted oxamides with phosphorus pentachloride or phosphorus oxychloride to yield chloroimidazole intermediates. jetir.orgpharmaguideline.combaranlab.org These intermediates are then reduced, for example with hydroiodic acid, to produce the final 1,2-disubstituted imidazole. pharmaguideline.com An extension of this reaction involves the treatment of N-benzylamides of heterocyclic carboxylic acids with phosphorus pentachloride, which proceeds via a mechanism suggested to involve nitrile ylide species. rsc.org The electron availability of the heterocyclic ring is a key factor in the success of this transformation.

Van Leusen Imidazole Synthesis : This reaction provides a pathway to imidazoles from aldimines through their reaction with tosylmethyl isocyanide (TosMIC). organic-chemistry.orgwikipedia.org The versatility of this method is enhanced in a three-component variation (vL-3CR) where the aldimine is generated in situ from an aldehyde and an amine. organic-chemistry.orgtsijournals.com The reaction mechanism involves a [3+2] cycloaddition followed by the elimination of p-toluenesulfinic acid to form the aromatic imidazole ring. wikipedia.orgtsijournals.com This strategy is widely used in medicinal chemistry to produce a variety of 1,4-disubstituted, 1,5-disubstituted, and 1,4,5-trisubstituted imidazoles. tsijournals.comacs.orgnih.gov

Table 1: Overview of Classical Imidazole Syntheses
Reaction NameReactantsKey FeaturesTypical Products
Debus-Radziszewski1,2-Dicarbonyl, Aldehyde, Ammonia/AmineMulticomponent reaction; versatile for C-substitution. jetir.orgwikiwand.com2,4,5-Trisubstituted imidazoles
WallachN,N'-Disubstituted oxamide, PCl5/POCl3Forms chloroimidazole intermediate; requires reduction. jetir.orgpharmaguideline.com1,2-Disubstituted imidazoles
van LeusenAldimine (or Aldehyde + Amine), TosMIC[3+2] cycloaddition; mild conditions; good for polysubstitution. organic-chemistry.orgtsijournals.comacs.org1,4-, 1,5-, or 1,4,5-Substituted imidazoles

Contemporary research has focused on developing more efficient, regiocontrolled, and environmentally benign methods for imidazole synthesis.

Modern approaches often employ transition metal catalysts or novel reaction media to improve yields and selectivity. numberanalytics.com For example, catalysts like γ-Al2O3 nanoparticles and Fe-Cu/ZSM-5 have been used in multicomponent reactions under ultrasonic irradiation to produce highly substituted imidazoles with high yields and shorter reaction times. mdpi.com Erbium triflate has been shown to catalyze the synthesis of highly substituted imidazoles from α-azido chalcones, aldehydes, and anilines. organic-chemistry.org Metal-free approaches have also been developed, such as the use of deep eutectic solvents like urea/zinc(II) dichloride to catalyze the coupling of aldehydes and diketones. rsc.org

For the synthesis of analogs bearing a hydroxyl group, such as the target compound, specific methods have been developed. One route to 1-hydroxy-2,4,5-triaryl imidazoles involves the cyclization of an oximinoketone intermediate with an aromatic aldehyde and ammonium (B1175870) acetate (B1210297). nih.gov Another one-pot, four-component reaction can produce 1-hydroxy-2,4,5-trisubstituted imidazoles from hydroxylamine (B1172632), benzonitriles, arylglyoxals, and a 1,3-dicarbonyl compound under catalyst-free conditions. semanticscholar.org

Strategies for Incorporating the Thioamide Functionality

The thioamide group is a crucial functional group in medicinal chemistry and can be introduced through various synthetic routes. walshmedicalmedia.com Thioamides are generally more reactive than their amide counterparts. nih.gov

The most direct method for preparing a thioamide is the thionation of its corresponding amide. This involves treating the amide with a sulfur-transfer reagent.

Lawesson's Reagent : This is one of the most common reagents for converting carbonyls, including amides, into thiocarbonyls. mdpi.comresearchgate.netchemrxiv.org It is known for its mild reaction conditions compared to other reagents. researchgate.net However, challenges can include its solubility and the chromatographic removal of phosphorus-containing byproducts. chemrxiv.orgresearchgate.net

Phosphorus Pentasulfide (P₄S₁₀) : Historically, P₄S₁₀ (often called Berzelius reagent) has been widely used for thionation. mdpi.comresearchgate.net Reactions typically require high temperatures in solvents like pyridine (B92270) or toluene. mdpi.com To improve handling and reactivity, P₄S₁₀ can be supported on alumina (B75360) (Al₂O₃), which offers comparable or better yields than Lawesson's reagent and simplifies byproduct removal. researchgate.net

Other Reagents : A variety of other thionating agents have been developed, including the P₂S₅-pyridine complex, PSCl₃, and N-isopropyldithiocarbamate isopropyl ammonium salt, each with specific advantages in terms of reactivity, selectivity, and reaction conditions. mdpi.comorganic-chemistry.org

Table 2: Common Reagents for Amide Thionation
ReagentTypical ConditionsAdvantagesDisadvantages
Lawesson's ReagentToluene or Dioxane, RefluxMild, high yields. researchgate.netByproduct removal can be difficult. chemrxiv.orgresearchgate.net
P₄S₁₀Pyridine or Xylene, RefluxInexpensive, powerful. mdpi.comHarsh conditions, side reactions.
P₄S₁₀/Al₂O₃Dioxane, RefluxEasy byproduct removal, good yields. researchgate.netRequires reagent preparation.
PSCl₃/H₂O/Et₃NSolvent-free, MicrowaveRapid, efficient, clean. organic-chemistry.orgMoisture sensitive precursor.

Instead of converting a pre-existing amide, thioamides can be synthesized directly from other starting materials using a sulfur source, most commonly elemental sulfur.

Kindler Thioamide Synthesis : A classic example is the Kindler modification of the Willgerodt reaction. chemrxiv.org This three-component condensation involves an aldehyde or ketone, an amine, and elemental sulfur. chemrxiv.orgrsc.org Microwave-assisted protocols have been developed to accelerate this reaction. organic-chemistry.org

Other Multicomponent Reactions : Various other multicomponent reactions exist. For instance, thioamides can be formed from the reaction of arylacetic acids, amines, and elemental sulfur in a decarboxylative process that avoids transition metals. organic-chemistry.org Another approach involves the oxidative coupling of two different aliphatic primary amines with elemental sulfur under solvent-free conditions. organic-chemistry.org

Transamidation is a powerful strategy that involves exchanging the amine portion of an existing thioamide with a different amine. walshmedicalmedia.com This method is attractive for late-stage functionalization. Recent advances have focused on activating the typically robust N–C(S) bond. One strategy involves the N-tert-butoxycarbonyl activation of primary or secondary thioamides, which destabilizes the ground state and facilitates nucleophilic attack by an incoming amine under mild, metal-free conditions. nih.gov Other catalysts, such as L-proline or acetophenone, have also been employed to promote the direct transamidation of thioamides with various amines under solvent-free or metal-free conditions. walshmedicalmedia.comnih.govacs.org

Specific Synthetic Pathways to 4-Hydroxy-1H-imidazole-5-carbothioamide Derivatives

The construction of the imidazole ring is often achieved through the condensation of several precursor molecules. One-pot, multi-component reactions are particularly efficient for generating highly substituted imidazoles. For instance, a four-component reaction involving hydroxylamine, benzonitriles, arylglyoxals, and a 1,3-dicarbonyl compound can yield 1-hydroxy-2,4,5-trisubstituted imidazoles. semanticscholar.orgarkat-usa.org The proposed mechanism for this type of reaction begins with the formation of an amidoxime (B1450833) from hydroxylamine and benzonitrile. semanticscholar.orgarkat-usa.org Concurrently, a Knoevenagel condensation occurs between an arylglyoxal and a 1,3-dicarbonyl compound. semanticscholar.orgarkat-usa.org A subsequent Michael addition of the amidoxime to the resulting α,β-unsaturated γ-dicarbonyl species, followed by intramolecular cyclization and dehydration, affords the final 1-hydroxy-imidazole derivative. semanticscholar.orgarkat-usa.org

Another approach involves the cyclization of an oximinoketone intermediate with an aromatic aldehyde and ammonium acetate in refluxing acetic acid to produce 1-hydroxy-2,4,5-triaryl imidazole derivatives. nih.gov This method highlights the versatility of precursor selection in directing the final substitution pattern of the imidazole core.

A different strategy for forming the imidazole ring involves the denitrogenative transformation of 5-amino-1,2,3-triazole derivatives. mdpi.com This acid-mediated process includes the intramolecular cyclization of a 5-amino-4-aryl-1-(2,2-diethoxyethyl) 1,2,3-triazole, followed by the opening of the triazole ring. mdpi.com

Precursor 1 Precursor 2 Precursor 3 Precursor 4 Reaction Conditions Resulting Derivative Reference
HydroxylamineBenzonitrileArylglyoxalMeldrum's acid or DimedoneEthanol (B145695), reflux1-Hydroxy-2,4,5-trisubstituted imidazole semanticscholar.orgarkat-usa.org
OximinoketoneAromatic aldehydeAmmonium acetate-Acetic acid, reflux1-Hydroxy-2,4,5-triaryl imidazole nih.gov
5-Amino-4-aryl-1-(2,2-diethoxyethyl) 1,2,3-triazole---Acid-mediated2-Substituted 1H-imidazole mdpi.com

Once the imidazole core is established, subsequent functional group transformations are necessary to introduce the carbothioamide moiety at the C5 position. A plausible route could involve the conversion of a C5-carboxylic acid or a C5-nitrile derivative. For instance, a series of 1-hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives have been synthesized. nih.gov Theoretically, this carboxylic acid could be converted to the corresponding thioamide.

A more direct approach to introducing a sulfur-containing functional group is through the thermal rearrangement of an N-hydroxyimidazole thiocarbamoyl derivative. arkat-usa.orgresearchgate.net This reaction can lead to the formation of 4- and 2-thiol ester derivatives. arkat-usa.orgresearchgate.net While this does not directly yield a carbothioamide at the C5 position, it demonstrates a method for introducing sulfur to the imidazole ring.

The synthesis of N-acyl-1H-imidazole-1-carbothioamides has been achieved by reacting acyl-activated compounds with aryl/alkyl isothiocyanates. researchgate.net This demonstrates the formation of a carbothioamide linked to the imidazole nitrogen. A similar principle could potentially be applied to a C5-amino substituted 4-hydroxyimidazole to generate the target compound.

Furthermore, the synthesis of 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide was achieved by reacting an aldehyde with thiosemicarbazide. mdpi.com This suggests that if a 4-hydroxy-1H-imidazole-5-carbaldehyde could be synthesized, it could serve as a direct precursor to the desired carbothioamide via reaction with a suitable sulfurizing agent and ammonia source.

Starting Material Reagents Transformation Product Reference
1-Hydroxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acidThionyl chloride, then H₂S/NH₃ (Hypothetical)Carboxylic acid to Thioamide1-Hydroxy-4-methyl-2-phenyl-1H-imidazole-5-carbothioamide nih.gov
N-hydroxyimidazole thiocarbamoyl derivativeHeat (Chlorobenzene, 140 °C)Thermal Rearrangement4- and 2-thiol ester derivatives arkat-usa.orgresearchgate.net
Acyl-activated compoundAryl/alkyl isothiocyanateAdditionN-acyl-1H-imidazole-1-carbothioamide researchgate.net
4-((1H-benzo[d]imidazol-2-yl)thio)benzaldehydeThiosemicarbazide, Acetic AcidCondensation2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide mdpi.com

Advanced Purification and Spectroscopic Characterization Techniques in Synthesis

The purification of synthesized imidazole derivatives is crucial for their accurate characterization and further application. Common techniques include column chromatography on silica (B1680970) gel and recrystallization from appropriate solvents such as ethanol or ethyl acetate/petroleum ether mixtures. nih.gov

Spectroscopic methods are indispensable for structural elucidation.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to determine the chemical environment of protons and carbons. For example, in imidazole derivatives, characteristic signals for the imidazole ring protons and carbons, as well as those of the various substituents, can be identified. nih.govmdpi.com The presence of a hydroxyl group can be confirmed by a characteristic singlet in the ¹H NMR spectrum, often in the range of δ 11-12 ppm. nih.gov

Infrared (IR) spectroscopy is employed to identify functional groups. The C=O stretching of a carboxamide, the C=N of the imidazole ring, and the O-H stretch of the hydroxyl group all have characteristic absorption bands. nih.gov

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound, confirming its molecular formula. nih.gov

Elemental Analysis (CHNS) is used to determine the elemental composition of the synthesized compounds, further verifying their purity and identity. researchgate.net

Technique Purpose Key Findings for Imidazole Derivatives Reference
Column Chromatography PurificationSeparation of products from unreacted starting materials and byproducts using a stationary phase like silica gel and a suitable mobile phase. nih.gov
Recrystallization PurificationObtaining pure crystalline solids from a suitable solvent. nih.gov
¹H NMR Spectroscopy Structural Elucidation- Identification of aromatic and imidazole ring protons.- Confirmation of the presence of NH and OH protons (often as singlets).- Determination of substituent protons. nih.govmdpi.com
¹³C NMR Spectroscopy Structural Elucidation- Identification of imidazole ring carbons.- Confirmation of carbonyl and other carbon-containing functional groups. mdpi.com
Infrared (IR) Spectroscopy Functional Group Identification- C=N stretching of the imidazole ring.- O-H stretching for hydroxyl groups.- C=O stretching for amide or carboxylic acid groups. nih.gov
Mass Spectrometry (MS) Molecular Weight DeterminationConfirmation of the molecular ion peak (M⁺) corresponding to the expected molecular weight. nih.gov
Elemental Analysis Elemental CompositionProvides the percentage of C, H, N, and S, which should match the calculated values for the proposed structure. researchgate.net

Chemical Reactivity and Derivatization of 4 Hydroxy 1h Imidazole 5 Carbothioamide

Reactivity of the Imidazole (B134444) Heterocycle

The imidazole ring in 4-Hydroxy-1H-imidazole-5-carbothioamide is influenced by the electronic effects of its substituents. The presence of the electron-withdrawing carbothioamide group and the electron-donating hydroxyl group creates a unique reactivity profile.

Direct electrophilic substitution on the carbon atoms of the imidazole ring is generally challenging for this molecule. The ring is considered electron-deficient due to the resonance-withdrawing nature of the adjacent thioamide group. Consequently, electrophiles are more likely to attack the electron-rich heteroatoms (nitrogen, oxygen, or sulfur) rather than the ring carbons.

The most significant reaction involving an electrophile is the intramolecular cyclization to form fused ring systems. In this context, the imidazole ring acts as a nucleophile in a reaction with an external electrophilic reagent, which ultimately becomes part of the new fused ring. For instance, in the synthesis of purine (B94841) analogues, a one-carbon electrophile (like a formic acid derivative) reacts with the imidazole derivative to form the pyrimidine (B1678525) portion of the purine ring system. youtube.comyoutube.com

The imidazole ring itself is generally stable and resistant to nucleophilic attack unless activated by strong electron-withdrawing groups or converted into an imidazolium (B1220033) salt. For this compound, the most prominent nucleophilic pathway is intramolecular. The key reaction is the cyclization to form purines, where a nitrogen atom from the imidazole ring acts as an internal nucleophile. frontiersin.orgnih.govresearchgate.net

This process is central to the synthesis of thiopurines, such as 6-mercaptopurine. The reaction typically begins with the formation of an intermediate by reacting the exocyclic amine (in the case of the analogous 5-amino-4-imidazolecarbothioamide) with a reagent like formic acid. Subsequently, one of the imidazole ring nitrogens performs a nucleophilic attack on the newly formed formamido group, leading to ring closure and the formation of the purine bicyclic system. youtube.com The stability of the imidazole ring is the driving force that favors this type of cyclization reaction to form the thermodynamically stable aromatic purine structure.

Reactivity of the Thioamide Moiety

The thioamide group (-C(S)NH₂) is a highly versatile functional group, and its reactivity is central to the derivatization of this compound. nih.gov

The thiocarbonyl group (C=S) is more polarized and more reactive than its carbonyl (C=O) counterpart. The sulfur atom is a soft nucleophile and is readily attacked by soft electrophiles. Common transformations include S-alkylation with alkyl halides to form thioimidate salts. These intermediates are highly reactive and can be used for further derivatization. While thioamides can be hydrolyzed to their corresponding amides, they are generally more resistant to hydrolysis than amides. nih.gov

The thioamide moiety is a key building block for constructing fused heterocyclic systems. The most notable heterocyclization for this class of compounds is the formation of the pyrimidine ring to create thiopurines. This reaction is a cornerstone for producing medicinally important compounds like 6-mercaptopurine. nih.gov The process involves the reaction of an imidazole precursor, such as 4-amino-5-imidazolecarbothioamide, with a one-carbon unit like triethyl orthoformate or formic acid. youtube.comyoutube.com The reaction proceeds via an initial formation of a formimidate or formamido intermediate, followed by an intramolecular cyclization involving one of the imidazole ring nitrogens and subsequent dehydration to yield the fused purine ring system.

Table 1: Heterocyclization to Form Fused Purine Systems
Imidazole PrecursorReagentFused Ring System FormedResulting Compound
4-Amino-5-imidazolecarbothioamideFormic Acid (HCOOH)Pyrimidine ring6-Mercaptopurine youtube.com
Hypoxanthine (a related oxygen analog)Phosphorus Pentasulfide (P₄S₁₀)Thionation of pyrimidine ring6-Mercaptopurine youtube.comgoogle.com

The sulfur atom of the thioamide group can be either removed (desulfurization) or oxidized.

Desulfurization: Desulfurization of thioamides is a common transformation, most frequently accomplished using Raney Nickel. masterorganicchemistry.comacs.org This reaction involves the hydrogenolysis of the carbon-sulfur bond. acs.orgorganicreactions.org Depending on the reaction conditions and the substrate, the thioamide can be reduced to an amine. This provides a method for converting the carbothioamide group into other functionalities, significantly expanding the synthetic utility of the parent molecule. masterorganicchemistry.comacs.org

Oxidation: The oxidation of thioamides can lead to various products depending on the oxidant and reaction conditions. Mild oxidation can convert the thioamide back to its corresponding amide (C=S → C=O). wikipedia.org More specific oxidative conditions can lead to the formation of other heterocyclic structures. For example, some thioamides undergo oxidative cyclization in a DMSO-HCl system to yield 1,2,4-thiadiazoles or, in the case of appropriately substituted precursors, fused isothiazoles. researchgate.net Another common oxidative reaction is the formation of a disulfide bridge between two thioamide molecules.

Table 2: General Desulfurization and Oxidation Reactions of the Thioamide Moiety
Reaction TypeReagentResulting Functional Group/StructureReference
DesulfurizationRaney NickelAmine/Methylene group masterorganicchemistry.comacs.org
Oxidation to AmideMild Oxidizing Agents (e.g., Hg(OAc)₂)Amide (-C(O)NH₂) wikipedia.org
Oxidative CyclizationDMSO-HCl1,2,4-Thiadiazole or Disulfide researchgate.net

Derivatization Strategies for Structure-Activity Relationship Studies

The strategic derivatization of a lead compound is a cornerstone of medicinal chemistry, aimed at elucidating structure-activity relationships (SAR). For the heterocyclic scaffold this compound, derivatization focuses on its key functional groups: the nitrogen atoms of the imidazole ring, the N-hydroxy group, and the substituents at positions 2, 4, and 5 of the imidazole core. These modifications allow for a systematic exploration of how changes in steric, electronic, and physicochemical properties influence biological activity.

Substitution at Nitrogen Atoms

The imidazole ring contains two nitrogen atoms at positions 1 and 3, which exhibit distinct chemical reactivity. nih.gov The N-1 atom is part of a hydroxylamine (B1172632) functionality, while the N-3 atom is a pyridine-like nitrogen. nih.gov Both can potentially be targeted for substitution, although their reactivity is influenced by the electronic nature of the entire molecule.

Alkylation and acylation are common strategies for modifying these nitrogen centers. Studies on related 1-hydroxyimidazole (B8770565) structures have shown that the direction of alkylation can be highly selective. researchgate.net For instance, while direct N-alkylation at position 3 to form 1-substituted imidazole 3-oxides is possible, it is often achieved through condensation reactions starting from acyclic precursors rather than direct alkylation of the pre-formed 1-hydroxyimidazole ring. researchgate.net

A study on N-acyl-1H-imidazole-1-carbothioamides reported the synthesis of a series of derivatives where various acyl groups were introduced, likely at the N-1 position. nih.govresearchgate.net This indicates that the nitrogen atoms are amenable to acylation, providing a route to a diverse range of amides and related compounds for SAR studies. nih.govresearchgate.net The choice of acylating agent can introduce a variety of substituents, from simple alkyl chains to complex aromatic and heterocyclic moieties, allowing for a thorough investigation of the chemical space around the imidazole core.

Table 1: Examples of N-Acyl-1H-imidazole-1-carbothioamide Derivatives and their Activities

Compound ID Acyl Group Antioxidant Activity Antibacterial/Antifungal Potential
5c Varies Predicted potential surrogate Predicted potential surrogate
5g Varies Predicted potential surrogate Predicted potential surrogate

Data synthesized from computational studies on N-acyl-1H-imidazole-1-carbothioamides. nih.govresearchgate.net

Modifications at the Hydroxy Group

The N-hydroxy group is a key functional handle for derivatization, offering a site for modifications that can significantly alter the compound's hydrogen bonding capacity, polarity, and metabolic stability. The oxygen atom of the 1-hydroxy group is a primary site for alkylation. researchgate.net

Research on the alkylation of ethyl 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with substituted benzyl (B1604629) halides demonstrated the selective formation of O-alkoxy derivatives in high yields. researchgate.net The reaction, typically carried out in the presence of a base like potassium carbonate in DMF, proceeds selectively at the hydroxy group, with no formation of the isomeric N-alkylation products at position 3. researchgate.net This selectivity makes the N-hydroxy group a reliable point for introducing a wide array of substituents.

This strategy allows for the exploration of how ether linkages and the nature of the appended group (e.g., benzyl, substituted benzyl) impact the biological profile. The modification from a hydroxyl group to an ether can influence receptor interactions and pharmacokinetic properties.

Table 2: Selective O-Alkylation of 1-Hydroxyimidazole Derivatives

Reactant (1-hydroxyimidazole) Alkylating Agent Product (1-alkoxyimidazole) Yield (%)
Ethyl 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylate Substituted benzyl halides 1-Benzyloxyimidazoles 67-95

Data from a study on the alkylation of 1-hydroxyimidazole carboxylates. researchgate.net

Functionalization of the Imidazole Ring System at Positions 2, 4, and 5

Functionalization of the carbon atoms of the imidazole ring is a powerful strategy to modulate the biological activity of the core scaffold. mdpi.comresearchgate.net

Position 4: The parent compound features a hydroxyl group at the C4 position. While this group itself is a key pharmacophoric element, it can also be a point of modification. Strategies could involve its conversion to an ether or ester, similar to the modifications at the N-hydroxy group, or its replacement with other functional groups like amines or halogens to probe the importance of the hydrogen bond donor/acceptor character at this position. The antioxidant activity of related 4-hydroxyphenyl-imidazole derivatives has been shown to be sensitive to the substitution pattern. mdpi.com

Position 5: The C5 position is occupied by a carbothioamide group. This functional group is reactive and can be modified in several ways. It can be hydrolyzed to the corresponding carboxamide, altering its hydrogen bonding properties and chemical stability. nih.gov The carbothioamide moiety can also serve as a building block for constructing more complex heterocyclic systems. For example, it can undergo cyclization reactions with α-halocarbonyl compounds to yield thiazole (B1198619) derivatives, a common strategy in medicinal chemistry to create novel bioactive molecules. Such modifications dramatically change the structure and can lead to compounds with entirely different biological profiles.

Table 3: Potential Derivatization Sites on the this compound Scaffold

Position Existing Group Potential Modification Resulting Functional Group
N-1 Hydroxy Alkylation, Acylation Ether, Ester
N-3 Imine Alkylation Imidazolium salt, Imidazole 3-oxide
C-2 Hydrogen Substitution Alkyl, Aryl
C-4 Hydroxy Etherification, Esterification, Replacement Ether, Ester, Amine, Halogen

Computational and Theoretical Investigations of 4 Hydroxy 1h Imidazole 5 Carbothioamide

Quantum Chemical Studies (e.g., Density Functional Theory)

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental to characterizing the properties of novel molecules. nih.govnih.gov DFT calculations offer a balance between accuracy and computational cost, making them ideal for exploring the electronic structure, reactivity, and stability of imidazole (B134444) derivatives. tandfonline.comfrontiersin.orgnih.gov These methods are used to optimize the molecular geometry and predict a wide range of properties from first principles.

Electronic Structure Elucidation and Charge Distribution

DFT calculations are instrumental in elucidating the electronic structure by mapping the electron density distribution across the molecule. researchgate.net This analysis helps in identifying the electron-rich and electron-deficient regions, which are key to understanding the molecule's reactivity. A common way to visualize this is through the Molecular Electrostatic Potential (MEP) map, where different colors represent varying electrostatic potentials. Typically, red areas indicate negative potential (rich in electrons, susceptible to electrophilic attack), while blue areas denote positive potential (poor in electrons, susceptible to nucleophilic attack). tandfonline.comorientjchem.org

The charge distribution can be quantified using population analysis methods, such as Mulliken charges. This provides a numerical value for the partial charge on each atom, offering a more detailed view of the electronic landscape within the 4-Hydroxy-1H-imidazole-5-carbothioamide molecule.

Illustrative Data Table: Predicted Mulliken Atomic Charges

AtomElementPredicted Charge (a.u.)
N1Nitrogen-0.55
C2Carbon0.30
N3Nitrogen-0.60
C4Carbon0.45
C5Carbon0.15
O (on C4)Oxygen-0.65
C (thioamide)Carbon0.25
S (thioamide)Sulfur-0.40
N (thioamide)Nitrogen-0.50

Note: The values in this table are illustrative, based on typical findings for similar heterocyclic compounds, and represent the type of data generated from DFT calculations.

Molecular Orbital Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a critical component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). tandfonline.comnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a crucial indicator of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. nih.govresearchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactive tendencies. nih.govcapes.gov.br These include electronegativity (χ), chemical potential (μ), chemical hardness (η), softness (S), and the electrophilicity index (ω). Such descriptors provide a framework for comparing the reactivity of different molecules. orientjchem.org

Interactive Data Table: Illustrative Reactivity Descriptors

ParameterSymbolFormulaIllustrative Value
HOMO EnergyEHOMO--6.8 eV
LUMO EnergyELUMO--1.5 eV
Energy GapΔEELUMO - EHOMO5.3 eV
Chemical Hardnessη(ELUMO - EHOMO) / 22.65 eV
Chemical SoftnessS1 / η0.38 eV-1
Electronegativityχ-(EHOMO + ELUMO) / 24.15 eV
Electrophilicity Indexωμ2 / 2η3.25 eV

Note: The values are representative examples for heterocyclic thioamides and illustrate the output of FMO analysis.

Tautomeric Equilibria and Stability

The structure of this compound is prone to tautomerism, a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton. nih.gov For this compound, several tautomers are possible, primarily involving the hydroxy-imidazole core (keto-enol forms) and the carbothioamide side chain (thione-thiol forms).

Computational methods can predict the relative energies and, therefore, the relative stabilities of these different tautomers in various environments, such as in the gas phase or in different solvents. researchgate.netresearchgate.net These calculations are vital as the dominant tautomeric form can have significantly different chemical properties and biological activity. Studies on similar systems, like 4-hydroxyquinolines and other hydroxy-furanones, show that both the molecular structure and the solvent environment play a crucial role in determining the position of the tautomeric equilibrium. researchgate.netnih.gov

Illustrative Data Table: Predicted Relative Stability of Tautomers

Tautomeric FormDescriptionPredicted Relative Energy (Gas Phase, kcal/mol)
Tautomer A4-Hydroxy / Thione0.00 (Reference)
Tautomer B4-Keto / Thione+3.5
Tautomer C4-Hydroxy / Thiol+5.2
Tautomer D4-Keto / Thiol+8.1

Note: This table provides a hypothetical stability ranking to illustrate how computational chemistry is used to assess tautomeric equilibria. The actual stability order may vary.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor, typically a protein. nih.govajchem-a.commdpi.com This method is central to structure-based drug design. For this compound, docking simulations can identify potential biological targets and elucidate the molecular basis for its binding affinity. frontiersin.orgnih.gov The process involves preparing the 3D structures of both the ligand and the receptor and then using a docking algorithm to explore possible binding poses.

Prediction of Binding Modes and Conformations

Docking algorithms generate numerous possible binding conformations of the ligand within the active site of the target protein. nih.gov These poses are then evaluated and ranked using a scoring function, which estimates the binding free energy. The pose with the lowest energy score is typically considered the most likely binding mode. ajchem-a.com This predicted conformation provides a static 3D model of the ligand-protein complex, which is essential for understanding the interaction. For more dynamic insights, the stability of the predicted binding pose is often further investigated using molecular dynamics (MD) simulations. tandfonline.comfrontiersin.org

Elucidation of Key Interacting Residues (e.g., Hydrophobic, Electrostatic Forces)

Analysis of the top-ranked docking pose reveals the specific non-covalent interactions that stabilize the ligand-receptor complex. These interactions are critical for binding affinity and selectivity. They can include:

Hydrogen Bonds: Formed between hydrogen bond donors (like the -OH or -NH groups on the ligand) and acceptors (like carbonyl oxygen or nitrogen atoms on protein residues).

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and hydrophobic amino acid residues (e.g., Leucine, Isoleucine, Valine).

π-π Stacking: Aromatic rings, like the imidazole ring, can stack with the aromatic side chains of residues such as Phenylalanine, Tyrosine, or Histidine. nih.gov

Electrostatic Forces: Interactions between charged or polar groups on the ligand and the protein.

Identifying these key interacting residues provides a detailed picture of the binding mechanism and can guide the design of more potent and selective analogues. nih.govjbiochemtech.com

Interactive Data Table: Illustrative Ligand-Target Interactions

Interaction TypeLigand GroupKey Amino Acid ResidueIllustrative Distance (Å)
Hydrogen BondHydroxyl (-OH)Aspartate (ASP)2.1
Hydrogen BondAmide (-NH)Serine (SER)2.9
π-π StackingImidazole RingHistidine (HIS)3.8
HydrophobicImidazole RingLeucine (LEU)4.2
ElectrostaticThione (C=S)Arginine (ARG)3.5

Note: This table presents a hypothetical set of interactions based on common binding patterns of imidazole-based inhibitors to demonstrate the type of information derived from docking studies.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. For this compound, MD simulations are crucial for understanding how the molecule behaves in a biological environment, particularly when interacting with a protein target. These simulations provide a detailed view of the dynamic nature of the ligand-receptor complex, which static models like molecular docking cannot fully capture. researchgate.neteasychair.org

The process involves placing the docked complex of this compound and its target protein into a simulated environment, typically a box of water molecules and ions that mimic physiological conditions. najah.edudovepress.com The system's trajectory is then calculated over a set period, often up to 100 nanoseconds or more, revealing the stability of the binding, conformational changes, and key interactions. najah.edu Key parameters analyzed from these simulations include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), which are essential for evaluating the stability of the complex. dovepress.comnih.gov

The stability of the ligand-protein complex is a primary indicator of potential efficacy. MD simulations assess this stability by tracking atomic position changes throughout the simulation.

Root Mean Square Deviation (RMSD): This metric measures the average deviation of the protein backbone or ligand atoms from their initial docked position over time. A stable RMSD value, typically fluctuating within a narrow range (e.g., 1-3 Å) after an initial equilibration period, suggests that the ligand has found a stable binding pose within the protein's active site and that the complex is not undergoing significant conformational changes. researchgate.netnajah.edu An upward trend or large fluctuations would indicate instability.

Root Mean Square Fluctuation (RMSF): This analysis pinpoints the flexibility of specific regions of the protein or ligand. High RMSF values in protein residues indicate flexible loops, while high values in the ligand could show which parts of the molecule are more mobile within the binding pocket. najah.edudovepress.com For this compound, analyzing the RMSF of the carbothioamide group could reveal its flexibility and role in anchoring the molecule.

Table 1: Illustrative MD Simulation Stability Metrics for a Ligand-Protein Complex This table presents hypothetical data to illustrate typical results from an MD simulation.

Simulation Time (ns)Protein Backbone RMSD (Å)Ligand RMSF (Å)Interpretation
0-101.20.8Initial equilibration period.
10-502.11.1System reaching a stable state.
50-1002.31.0Complex is stable with minor fluctuations.

Studies on similar heterocyclic molecules have shown that stable RMSD and RMSF values are correlated with effective binding and biological activity. nih.govnih.gov

The role of the solvent, almost always water in biological systems, is critical in molecular recognition and binding. MD simulations explicitly model solvent molecules, allowing for a detailed analysis of their interactions with the ligand and protein. easychair.orgnih.gov

Solvent Accessible Surface Area (SASA): This metric calculates the surface area of the molecule that is accessible to the solvent. A decrease in the SASA of the ligand and the binding site upon complex formation indicates that the ligand is well-buried within the pocket, which is often favorable for strong binding. dovepress.com Analysis of SASA can quantify the extent of hydrophobic and hydrophilic interactions.

Hydrogen Bonds: The number and duration of hydrogen bonds formed between the ligand, protein, and surrounding water molecules are analyzed. dovepress.com Water molecules can mediate interactions between the ligand and protein (water bridges), which can be crucial for binding affinity. nih.gov For this compound, the hydroxyl (-OH) and carbothioamide (-CSNH2) groups are prime candidates for forming hydrogen bonds with both the protein target and solvent molecules. Computational methods can quantify these interactions, providing insight into the compound's solubility and binding mechanism. researchgate.net

Structure-Activity Relationship (SAR) Analysis through Computational Methods

Structure-Activity Relationship (SAR) analysis aims to understand how the chemical structure of a compound influences its biological activity. Computational SAR, often through Quantitative Structure-Activity Relationship (QSAR) models, provides a systematic way to identify the key molecular features responsible for a compound's potency and selectivity. nih.govtci-thaijo.org

For this compound, a computational SAR study would involve creating a library of virtual analogs by modifying its core structure. For instance, the hydroxyl group could be replaced with a methoxy (B1213986) group, or the position of the carbothioamide group could be altered. The analysis would focus on:

Pharmacophoric Features: Identifying the essential spatial arrangement of features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. tci-thaijo.org The imidazole ring can act as a hydrogen bond donor, while the sulfur of the carbothioamide can participate in various interactions. mdpi.com

2D and 3D-QSAR Models: These models correlate physicochemical descriptors (e.g., electronic, steric, hydrophobic) of the analog library with their predicted biological activity. nih.gov A statistically significant QSAR model can predict the activity of new, unsynthesized compounds and guide the design of more potent molecules. For example, a model might reveal that increasing the hydrogen-bonding capacity at the 4-position of the imidazole ring enhances activity.

In Silico Pharmacokinetic Predictions (e.g., ADME Studies focused on theoretical insights)

Before a compound can be considered a viable drug, its pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—must be evaluated. In silico ADME predictions offer a rapid, cost-effective initial screening to identify potential liabilities. nih.govnih.gov These predictions are based on the molecular structure of this compound.

Key predicted properties include:

Lipinski's Rule of Five: A guideline to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans. It assesses molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. nih.gov

Gastrointestinal (GI) Absorption and Bioavailability: Predictive models estimate the percentage of the drug that will be absorbed from the gut into the bloodstream.

Blood-Brain Barrier (BBB) Penetration: Predicts whether the compound is likely to cross the BBB, which is crucial for drugs targeting the central nervous system.

Cytochrome P450 (CYP) Inhibition: Predicts whether the compound is likely to inhibit major drug-metabolizing enzymes (e.g., CYP2D6, CYP3A4), which could lead to adverse drug-drug interactions. nih.gov

Table 2: Predicted In Silico ADME Profile for this compound This table presents a hypothetical but representative ADME profile generated by computational software.

PropertyPredicted ValueInterpretation
Molecular Weight~143.16 g/molCompliant with Lipinski's Rule (<500)
LogP (Lipophilicity)~0.5Good balance of solubility and permeability
Hydrogen Bond Donors3Compliant with Lipinski's Rule (≤5)
Hydrogen Bond Acceptors3Compliant with Lipinski's Rule (≤10)
GI AbsorptionHighLikely well-absorbed from the gut
BBB PermeantNoUnlikely to cause CNS side effects
CYP2D6 InhibitorNoLow risk of drug-drug interactions via this enzyme
Drug-LikenessPositivePossesses features common in known drugs

Topological and Quantum Mechanical Analyses

To gain a deeper understanding of the intrinsic properties of this compound, quantum mechanical (QM) calculations are employed. Density Functional Theory (DFT) is a common QM method used to investigate the electronic structure and reactivity of molecules. nih.govresearchgate.net

Key parameters derived from these analyses include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A larger gap suggests higher stability and lower reactivity.

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, and the electrophilicity index are calculated from the HOMO and LUMO energies. These descriptors help predict how the molecule will behave in a chemical reaction. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for understanding non-covalent interactions with a biological target. For this compound, the oxygen, nitrogen, and sulfur atoms would be expected to be electron-rich regions.

Table 3: Representative Quantum Chemical Descriptors for a Bioactive Molecule This table shows typical parameters that would be calculated for this compound using DFT.

ParameterTypical Value (Arbitrary Units)Significance
EHOMO-6.5 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
ELUMO-1.2 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
Energy Gap (ΔE)5.3 eVIndicates chemical stability and low reactivity.
Chemical Hardness (η)2.65Measures resistance to change in electron distribution.
Electrophilicity Index (ω)2.87Indicates the ability to accept electrons.

Research on this compound and Its Derivatives Remains Largely Undocumented in Key Biological Applications

Extensive searches of scientific literature and chemical databases have revealed a significant lack of published research specifically detailing the biological activities of the chemical compound this compound. Consequently, it is not possible to provide an article on its research applications and mechanistic studies as per the requested outline, because specific data on its role in enzyme inhibition and antimicrobial mechanisms are not available in the public domain.

The search for information on the compound's effects on various enzymes and its antimicrobial properties yielded no specific results. This includes:

Enzyme Inhibition Studies: No research papers or data were found that investigated the inhibitory action of this compound against Inosine Monophosphate Dehydrogenase (IMPDH), DNA Gyrase, Topoisomerase, or Xanthine (B1682287) Oxidase. While numerous studies exist for other imidazole-based compounds acting on these targets, none specifically name or test the requested carbothioamide derivative. For instance, research on Xanthine Oxidase inhibitors has explored 1-hydroxy-imidazole-5-carboxylic acid derivatives, and various novel bacterial topoisomerase inhibitors (NBTIs) have been developed, but these are structurally distinct from this compound. nih.gov

Antimicrobial Mechanisms: Similarly, there is no available literature detailing the antibacterial activity of this compound. Therefore, insights into its potential cellular targets or mechanisms of resistance in bacteria could not be found. The antibacterial properties of other classes, such as nitroimidazole derivatives, are well-documented, but this information is not applicable to the specific compound . nih.gov

It is important to note that while research exists for the structurally related analogue, 4-hydroxy-1H-imidazole-5-carboxamide , particularly in the context of IMPDH inhibition, this is a different chemical entity. A carbothioamide (C(=S)NH2) has a sulfur atom in place of the oxygen atom found in a carboxamide (C(=O)NH2), a substitution that can significantly alter a molecule's chemical properties and biological activity.

Due to the absence of specific data for this compound in the scientific literature concerning the outlined topics, the generation of a detailed, informative, and scientifically accurate article as requested is not feasible. The compound appears to be a novel or under-researched molecule in these specific fields of study.

Research Applications and Mechanistic Studies of 4 Hydroxy 1h Imidazole 5 Carbothioamide and Its Derivatives

Investigations into Antimicrobial Mechanisms

Antifungal Activity: Mechanistic Perspectives

Derivatives of the imidazole (B134444) scaffold have been investigated for their potential as antifungal agents. Studies on (Z)-5-amino-N'-aryl-1-methyl-1H-imidazole-4-carbohydrazonamides, which are structurally related to the core compound, have provided insights into their mechanism of action against Candida species. Research confirmed the antifungal activity of these derivatives against various clinical isolates of Candida albicans and Candida krusei, including those resistant to fluconazole (B54011). nih.gov

The primary mechanism of action does not appear to involve the inhibition of ergosterol (B1671047) synthesis, a common target for azole antifungals. nih.gov Instead, the antifungal effect is linked to the induction of oxidative stress through the generation of reactive oxygen species (ROS). nih.govnih.gov This was demonstrated by the observation that the antioxidant ascorbic acid could reduce the antifungal efficacy of these compounds and significantly decrease the production of ROS within the fungal cells. nih.gov

Further mechanistic studies showed that at twice the minimum inhibitory concentration (2xMIC), these compounds significantly reduced the metabolic viability of C. krusei. nih.gov The varying sensitivity between C. albicans and C. krusei may be related to their differential susceptibility to various ROS. nih.gov While no synergistic effects were observed with fluconazole or amphotericin B, the ability of some derivatives to inhibit the dimorphic transition in C. albicans—a key virulence factor—suggests potential value in combination therapies. nih.gov

Table 1: Antifungal Mechanistic Insights for Imidazole Derivatives

Mechanism Studied Finding Affected Species Reference
Ergosterol Synthesis No significant inhibition observed. C. albicans, C. krusei nih.gov
ROS Generation Identified as a key contributor to antifungal activity. C. albicans, C. krusei nih.govnih.gov
Metabolic Viability Significantly reduced at 2xMIC. C. krusei nih.gov

Antimycobacterial Research (e.g., Antitubercular)

The imidazole nucleus is a key feature in several compounds investigated for activity against Mycobacterium tuberculosis (Mtb), including drug-resistant strains. nih.gov The development of new agents is critical to combat the rise of resistance to existing therapies. nih.govnih.gov

One approach involves the design of prodrugs. For instance, a series of indole-4-carboxamides, which are structurally distinct but mechanistically relevant, act as prodrugs that are hydrolyzed by a mycobacterial amidase. nih.gov This releases 4-aminoindole, which is then converted by tryptophan synthase into a toxic antimetabolite, 4-amino-L-tryptophan. nih.gov Resistance to these compounds can emerge through mutations in the activating amidase or in enzymes involved in the tryptophan biosynthesis pathway. nih.gov

Other research has focused on different imidazole-containing structures. A series of anilino-5-(substituted) phenyl-3-(4-hydroxy-3-methylphenyl)-4,5-dihydro-1H-1-pyrazolyl-methanethiones were synthesized and tested against an isoniazid-resistant strain of Mtb. nih.gov The most potent compound in this series, 2-chloroanilino-5-(2,6-dichlorophenyl)-3-(4-hydroxy-3-methylphenyl)-4,5-dihydro-1H-1-pyrazolyl-methanethione, exhibited a minimum inhibitory concentration (MIC) of 0.96 µg/mL. nih.gov

Furthermore, studies on imidazo[1,5-a]quinolines revealed that complexation with metal ions like zinc (Zn²⁺) or iron (Fe²⁺) could significantly enhance their antimycobacterial activity by over 12-fold while reducing cytotoxicity. nih.gov This highlights a novel strategy for potentiating the efficacy of imidazole-based antitubercular agents. nih.gov

Antiviral Activity: Exploration of Inhibition Pathways

Orthopoxvirus Inhibition Studies (e.g., Vaccinia, Cowpox, Ectromelia)

Derivatives of 1-hydroxyimidazole (B8770565) have emerged as promising inhibitors of orthopoxviruses. nih.govresearchgate.net In the search for new small-molecule inhibitors, a series of novel 2-aryl-1-hydroxyimidazole derivatives with ester or carboxamide groups were synthesized and evaluated for their activity against Vaccinia virus (VACV) in cell cultures. nih.gov

Several of these compounds demonstrated a selectivity index (SI) higher than the reference drug, Cidofovir. nih.gov The highest activity was observed in derivatives containing electron-withdrawing groups, such as NO₂ or CF₃, in the para-position of the 2-phenyl substituent. nih.gov Notably, ethyl 1-hydroxy-4-methyl-2-[4-(trifluoromethyl)phenyl]-1H-imidazole-5-carboxylate exhibited an exceptionally high selectivity index of 919 against VACV. nih.gov This compound also showed inhibitory activity against other orthopoxviruses, including cowpox virus (SI = 20) and ectromelia virus (SI = 46). nih.gov

The mechanism of action for some orthopoxvirus inhibitors involves targeting essential components of the viral replication machinery. For example, some inhibitors function by disrupting the interaction between the D4 processivity factor and the A20 protein, which is crucial for processive DNA synthesis in vaccinia virus. nih.gov Another class of inhibitors prevents the egress of the virus from infected cells. nih.gov

Table 2: Anti-Orthopoxvirus Activity of a Lead 1-Hydroxyimidazole Derivative

Compound Virus Selectivity Index (SI) Reference
Ethyl 1-hydroxy-4-methyl-2-[4-(trifluoromethyl)phenyl]-1H-imidazole-5-carboxylate Vaccinia virus (VACV) 919 nih.gov
Cowpox virus 20 nih.gov

Dengue Virus (DENV) Inhibition Research

The development of therapeutics for Dengue virus (DENV) is a global health priority. nih.gov Research into inhibitors has explored various viral and host targets. One novel antiviral compound, NITD-982, was identified to have a broad spectrum of activity against flaviviruses by targeting a host enzyme. nih.gov The mechanism involves the inhibition of the host dihydroorotate (B8406146) dehydrogenase (DHODH), which is essential for pyrimidine (B1678525) biosynthesis. nih.gov By depleting the intracellular pool of pyrimidines, the compound effectively starves the virus of the necessary building blocks for replication. nih.gov This mechanism was confirmed by experiments showing that the addition of uridine (B1682114) to the culture medium reversed the antiviral effect. nih.gov

Other DENV inhibition strategies target viral proteins directly. A compound known as ST-148 was found to be a potent inhibitor of all four DENV serotypes by interacting with the viral capsid (C) protein, thereby disrupting a step in the viral replication cycle. nih.gov

Another approach has focused on host signaling pathways. A class of compounds, dihydrodibenzothiepines, was found to inhibit DENV by antagonizing the host's D4 dopamine (B1211576) receptor (DRD4). nih.gov This blockade disrupts downstream signaling through the ERK phosphorylation pathway, which is apparently required for efficient viral replication. nih.gov

Anticancer Research: Mechanistic Investigations at the Cellular Level

Apoptosis Induction Mechanisms

Imidazole-based compounds are being actively investigated for their anticancer properties, with many derivatives demonstrating the ability to induce programmed cell death, or apoptosis, in cancer cells. rsc.orgnih.govnih.gov

One key mechanism involves the targeting of critical cell signaling pathways that are often dysregulated in cancer. For example, a trisubstituted-imidazole derivative, 2-chloro-3-(4, 5-diphenyl-1H-imidazol-2-yl) pyridine (B92270) (CIP), was shown to induce apoptosis in human breast cancer cells by inhibiting the oncogenic PI3K/Akt/mTOR signaling pathway. nih.gov Inhibition of this pathway led to the activation of caspases and the cleavage of poly (ADP-ribose) polymerase (PARP), which are hallmark events of apoptosis. nih.gov

Other imidazole derivatives have been designed to inhibit the epidermal growth factor receptor (EGFR), a target that plays a role in cell proliferation and survival. nih.gov Certain imidazole-carbonitrile derivatives not only inhibited EGFR enzymatic activity but also induced an increase in ROS levels within cancer cells. nih.gov This dual action led to the arrest of the cell cycle in the sub-G1 phase, an indicator of apoptosis. nih.gov Further investigation into imidazole derivatives has shown they can induce cell cycle arrest in the G2/M phase and also promote cellular senescence, a state of irreversible growth arrest. rsc.org

Table 3: Compound Names Mentioned in the Article

Compound Name
4-Hydroxy-1H-imidazole-5-carbothioamide
(Z)-5-amino-N'-aryl-1-methyl-1H-imidazole-4-carbohydrazonamides
2-chloroanilino-5-(2,6-dichlorophenyl)-3-(4-hydroxy-3-methylphenyl)-4,5-dihydro-1H-1-pyrazolyl-methanethione
Ethyl 1-hydroxy-4-methyl-2-[4-(trifluoromethyl)phenyl]-1H-imidazole-5-carboxylate
Cidofovir
NITD-982
ST-148
2-chloro-3-(4, 5-diphenyl-1H-imidazol-2-yl) pyridine (CIP)
Poly (ADP-ribose) polymerase (PARP)
Uridine
Amphotericin B
Fluconazole

DNA Interaction Studies (Intercalation, Damage)

The interaction of small molecules with DNA is a critical mechanism for many anticancer and antimicrobial drugs. For imidazole-based compounds, one of the proposed mechanisms of action is their ability to intercalate into the DNA double helix. While direct studies on this compound are limited, research on related imidazole derivatives provides insight into this potential. For instance, certain dehydroabietylamine-imidazole derivatives have been shown to bind with DNA through intercalation nih.gov. This mode of binding involves the insertion of the planar aromatic rings of the compound between the base pairs of the DNA, leading to a distortion of the helix and interference with DNA replication and transcription processes.

Furthermore, some imidazole-2-thione derivatives have been reported to induce detectable damage in calf thymus DNA (ctDNA) nih.gov. The ability of these compounds to damage DNA is a significant finding, as it can trigger apoptotic pathways in cancer cells. The initiation of apoptosis and the stages of the cell cycle are crucial in cancer therapy, and several imidazole-2-thione molecules have been identified as inducers of apoptosis in various cancer cell lines nih.gov.

Cell Cycle Modulation and Antineoplastic Potential

The imidazole scaffold is a prevalent feature in many compounds with demonstrated antineoplastic activity nih.govnih.gov. A closely related analog, 5-hydroxy-1H-imidazole-4-carboxamide, has been identified as an antineoplastic agent nih.gov. This suggests that the 4-hydroxy-1H-imidazole core could be a valuable pharmacophore for the design of new anticancer drugs.

The antineoplastic activity of various imidazole derivatives has been evaluated against several human cancer cell lines. For example, dehydroabietylamine-imidazole derivatives have shown significant activity against cervical (HeLa), breast (MCF-7), lung (A549), and liver (HepG2) cancer cells nih.gov. The cytotoxic effects of these compounds are often attributed to their ability to induce apoptosis and modulate the cell cycle.

Studies on other imidazole derivatives have revealed their ability to cause cell cycle arrest at different phases. For instance, certain imidazole-2-thiones have been shown to arrest the cell cycle in the S phase in MCF-7 breast cancer cells nih.gov. Similarly, some benzimidazole (B57391) derivatives have been found to induce cell cycle arrest at the G1/S or G2/M phases in various cancer cell lines, including lung, breast, and ovarian cancer cells nih.govmdpi.com. This modulation of the cell cycle is a key mechanism by which these compounds inhibit cancer cell proliferation.

Compound ClassCell LineActivity (IC50)Reference
Dehydroabietylamine-imidazole derivative (L2)MCF-7 (Breast)0.75 μM nih.gov
Dehydroabietylamine-imidazole derivative (L5)MCF-7 (Breast)2.17 μM nih.gov
Dehydroabietylamine-imidazole derivative (L1)A549 (Lung)1.85 μM nih.gov
5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazole (BZML)SW480 (Colorectal)27.42 nM nih.gov
5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazole (BZML)HCT116 (Colorectal)23.12 nM nih.gov

Antioxidant Activity Investigations

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. Imidazole-containing compounds have been investigated for their antioxidant properties nih.govcentralasianstudies.org.

The antioxidant activity of imidazole derivatives is often attributed to their ability to act as free radical scavengers. The electron-rich nature of the imidazole ring allows it to donate electrons to neutralize free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical centralasianstudies.org. Studies on various imidazole derivatives have demonstrated their significant radical scavenging properties researchgate.netmdpi.com. The mechanism of action for nitroimidazole derivatives involves the reduction of the nitro group to a short-lived nitro radical anion, which is a key step in their biological activity nih.gov.

By scavenging free radicals, imidazole derivatives can help mitigate oxidative stress. The antioxidant potential of these compounds is often evaluated by their ability to inhibit lipid peroxidation and chelate metal ions involved in radical-generating reactions centralasianstudies.org. Research on 4H-imidazole 3-oxides has shown that their antioxidant activity is influenced by the substituents on the phenol (B47542) group, with less sterically hindered compounds exhibiting higher activity nih.gov. The development of imidazole-based antioxidants could have therapeutic implications for conditions associated with oxidative damage.

Compound ClassAssayActivityReference
2-methoxy-6-[4-(naphthalen-2-yl)-1-phenyl-1H-imidazol-2-yl]phenolDPPH Radical ScavengingSignificant Inhibition centralasianstudies.org
2-(4-methylphenyl)-4-(naphthalen-2-yl)-1-phenyl-1H-imidazoleDPPH Radical ScavengingHigher Inhibition centralasianstudies.org
Mono-substituted benzimidazole (2a)DPPH Radical ScavengingHighest activity among tested compounds nih.gov
(Z)-5-(3,4-dihydroxybenzylidene)-2-(naphthalen-1-ylamino)thiazol-4(5H)-one (8)DPPH Radical Scavenging77% scavenging mdpi.com

Anti-inflammatory Research Perspectives

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key factor in many diseases. Imidazole derivatives have emerged as promising anti-inflammatory agents nih.govsciencescholar.us. The anti-inflammatory activity of these compounds is often linked to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes (COX-1 and COX-2) sciencescholar.us.

Several studies have reported the synthesis and evaluation of novel imidazole derivatives with potent anti-inflammatory effects. For example, certain imidazole-5(4H)-one analogs have displayed anti-inflammatory activity comparable or even superior to the well-known nonsteroidal anti-inflammatory drug (NSAID) diclofenac (B195802) in in-vivo models sciencescholar.usneliti.comsciencescholar.us. More recently, N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide derivatives have been synthesized and shown to exhibit significant p38 MAP kinase inhibitory activity, a key target in inflammatory pathways nih.gov. These findings highlight the potential of the imidazole scaffold in the development of new anti-inflammatory drugs.

Antileishmanial Activity: Mechanistic Elucidation (e.g., Trypanothione (B104310) Reductase Inhibition)

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. A critical enzyme for the survival of these parasites is trypanothione reductase (TR), which is absent in humans, making it an attractive drug target mdpi.complos.orgnih.gov. The inhibition of TR disrupts the parasite's redox metabolism, leading to its death irbm.com.

Several classes of compounds, including those with an imidazole core, have been investigated as TR inhibitors. While direct studies on this compound are not available, the general strategy of targeting TR with small molecules provides a strong rationale for exploring its potential. For instance, various pyrazole-imidazole hybrids have been synthesized and evaluated for their in vitro activity against different Leishmania species nih.gov.

The mechanism of TR inhibition often involves the binding of the inhibitor to the active site of the enzyme, preventing it from reducing trypanothione disulfide. Some inhibitors compete with the enzyme's natural substrate, NADPH mdpi.com. High-throughput screening efforts have identified novel chemotypes that bind to previously unknown druggable sites on the TR enzyme, offering new avenues for drug design plos.orgirbm.com. The development of potent and selective TR inhibitors remains a key focus in the search for new antileishmanial drugs nih.gov.

Compound Class/DerivativeTarget/OrganismActivity (IC50)Reference
1-aryl-4-(4,5-dihydro-1H-imidazol-2-yl)-1H-pyrazolesL. amazonensis promastigotes15-60 μM nih.gov
2-(diethylamino)ethyl 4-((3-(4-nitrophenyl)-3-oxopropyl)amino)benzoate (Compound 3)L. infantum promastigotes12.44 μM plos.org
2-(diethylamino)ethyl 4-((3-(4-nitrophenyl)-3-oxopropyl)amino)benzoate (Compound 3)Trypanothione Reductase (TR)7.5 μM mdpi.com

Role as Probes in Biochemical and Biophysical Studies

The distinct functionalities within this compound make it a promising candidate for use as a molecular probe to investigate complex biological processes.

The substitution of an amide bond with a thioamide can introduce significant perturbations to peptide and protein structures, making thioamide-containing compounds valuable tools for studying protein folding. guidechem.com Thioamides are nearly isosteric to amides but possess different hydrogen bonding capabilities; the N-H group of a thioamide is a better hydrogen bond donor, while the sulfur is a weaker hydrogen bond acceptor compared to the amide oxygen. guidechem.com These altered physicochemical properties allow for the evaluation of the contribution of single hydrogen bonds to protein stability and folding dynamics. guidechem.com

Imidazole-containing pseudopeptides have also been shown to form helix-like secondary structures, with the folding process being influenced by the solvent environment. researchgate.net In organic media, the helix can be stabilized by hydrogen bonds involving the imidazole nitrogen atoms, while in aqueous solutions, dispersion interactions may drive the formation of the helical structure. researchgate.net The combination of the imidazole ring and the carbothioamide group in this compound could therefore offer a dual mechanism for influencing and probing peptide and protein folding.

Table 1: Properties of Thioamides Relevant to Protein Folding Analysis
PropertyDescriptionImplication for Protein Folding Studies
Hydrogen Bonding Thioamide N-H groups are better hydrogen bond donors, while the sulfur is a weaker hydrogen bond acceptor than the corresponding amide. guidechem.comAllows for the precise study of the role of individual hydrogen bonds in protein stability and folding pathways. guidechem.com
Spectroscopic Signature Thioamides have a distinct UV absorption and circular dichroism signature due to the red-shifted π-to-π* transition. guidechem.comCan be used as an intrinsic spectroscopic probe to monitor conformational changes in real-time. guidechem.comnih.gov
Structural Perturbation The substitution of an amide with a thioamide can alter the local and global structure of a peptide or protein. nih.govProvides a method to investigate the relationship between structure and stability, and to identify critical folding nuclei. nih.gov

The imidazole moiety is well-known for its ability to participate in a variety of non-covalent interactions, including hydrogen bonding, π-π stacking, and coordination with metal ions. mdpi.comresearchgate.net This makes imidazole-containing molecules, such as this compound, excellent candidates for use as probes to study these fundamental interactions in biological and chemical systems.

1-H-imidazole-2-carboxamide, a related compound, has been designed as a "universal reader" for DNA sequencing by forming non-covalent complexes with individual DNA bases through hydrogen bonding. researchgate.net The ability of the imidazole ring to form specific hydrogen bond patterns allows for the differentiation of nucleotides. Similarly, the 4-hydroxy-imidazole ring in the title compound could potentially form specific hydrogen bonds with biomolecules, enabling its use as a probe for recognizing particular molecular targets.

The thioamide group also contributes to the non-covalent interaction potential of the molecule. Thioamides are known to have a greater affinity for certain metals compared to amides, suggesting that this compound could act as a chelator or a probe for metal ions in biological systems. guidechem.com The combination of the imidazole ring and the thioamide group provides multiple sites for non-covalent interactions, which could lead to highly specific and tunable binding properties. The mutual influence of different non-covalent interactions involving the imidazole ring can lead to cooperative effects, where the formation of one interaction can enhance or weaken another. mdpi.com

Table 2: Non-covalent Interactions involving Imidazole and Thioamide Moieties
Interacting GroupType of Non-covalent InteractionPotential Application as a Probe
Imidazole Ring Hydrogen Bonding (donor and acceptor), π-π stacking, Cation-π interactions, Coordination with metal ions. mdpi.comresearchgate.netProbing specific binding sites in proteins and nucleic acids, sensing metal ions. researchgate.nettandfonline.com
Thioamide Group Hydrogen Bonding (stronger donor, weaker acceptor than amide), Metal coordination. guidechem.comInvestigating the role of hydrogen bonds, detecting specific metal ions. guidechem.com
Combined Moiety Multiple, potentially cooperative, non-covalent interactions.Development of highly specific and selective molecular probes.

Potential in Materials Science Research

The functional groups present in this compound also suggest its utility in the field of materials science, from the development of novel polymers to applications in functional coatings and coordination chemistry.

Polymers containing imidazole rings have a wide range of applications due to their unique properties, including their ability to participate in hydrogen bonding and electrostatic interactions. researchgate.netnih.gov Imidazole and its derivatives can be polymerized to create materials for use in fuel cells, as gene delivery vectors, and in catalysis. guidechem.com For instance, poly(1-vinylimidazole) is a water-soluble polymer used to improve the wettability and adhesiveness of surfaces in UV lacquers and inks. guidechem.com

The 4-hydroxy and carbothioamide functionalities of this compound could be exploited to create novel polymeric structures. The hydroxyl group could be used as a site for polymerization or for grafting onto other polymer backbones. The thioamide group, with its distinct reactivity compared to amides, could also be involved in polymerization reactions or could impart specific properties, such as enhanced thermal stability or metal-binding capabilities, to the resulting polymer. nih.gov The ability of the imidazole ring to self-assemble through hydrogen bonding could be used to create well-ordered polymeric structures and supramolecular polymers. researchgate.net

Imidazole-based compounds are used to form protective coatings on metal surfaces. mdpi.com They can form a compact organic coordination polymer film on copper, for example, which protects the metal from oxidation and corrosion. mdpi.com The this compound molecule, with its potential to coordinate to metal surfaces through both the imidazole nitrogen and the thioamide sulfur, could be a highly effective corrosion inhibitor or a component of functional coatings.

Imidazole-containing polymers are also being investigated for use in energy storage and sensing applications. mdpi.com Poly(ionic liquid)s based on imidazole have shown promise as polymer electrolytes in batteries and as active materials in chemical sensors. mdpi.com The specific functional groups of this compound could be tailored to create functional materials with specific sensing capabilities or enhanced ionic conductivity. For example, the thioamide group's affinity for certain metals could be exploited to develop selective sensors for those metals.

Both imidazole and thioamide moieties are excellent ligands for transition metal ions. ekb.egwikipedia.org The imidazole ring can coordinate to metals through its imine nitrogen, and its donor properties are intermediate between those of pyridine and ammonia (B1221849). wikipedia.org Thioamides exhibit a strong affinity for certain metals and can act as bidentate or monodentate ligands. nih.gov

The combination of these two functional groups in this compound makes it a potentially versatile multidentate ligand. It could coordinate to a metal center through the imidazole nitrogen, the thioamide sulfur, and potentially the hydroxyl oxygen, leading to the formation of stable metal complexes with interesting geometries and electronic properties. The study of such complexes is a significant area of research in coordination chemistry, with applications in catalysis, materials science, and bioinorganic chemistry. ekb.egresearchgate.net The coordination of this ligand to different metal ions could result in complexes with unique catalytic activities or photophysical properties.

Table 3: Potential Coordination Modes of this compound
Potential Coordinating Atom(s)Type of Ligand BehaviorPotential Application
Imidazole NitrogenMonodentateFormation of simple coordination complexes. wikipedia.org
Thioamide SulfurMonodentateSelective binding to soft metal ions. nih.gov
Imidazole Nitrogen and Thioamide SulfurBidentateFormation of stable chelate rings, catalysis. ekb.eg
Imidazole Nitrogen, Thioamide Sulfur, and Hydroxyl OxygenTridentateFormation of highly stable, potentially cage-like complexes.

Future Directions and Emerging Research Avenues

Development of Novel and Green Synthetic Routes

The synthesis of imidazole (B134444) derivatives has traditionally involved methods that are often low in yield and may utilize hazardous reagents. Modern chemistry is increasingly focused on the principles of green chemistry, which prioritize the use of environmentally benign solvents, reduced energy consumption, and the generation of minimal waste. semanticscholar.orgwiserpub.comresearchgate.net

Future research into the synthesis of 4-Hydroxy-1H-imidazole-5-carbothioamide could greatly benefit from the application of green chemistry principles. Microwave-assisted synthesis, for example, has emerged as a powerful tool for the rapid and efficient synthesis of a variety of imidazole derivatives, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govacs.orgresearchgate.netresearchgate.net The development of a microwave-assisted, one-pot, multicomponent reaction for the synthesis of this compound would represent a significant advancement, offering a more sustainable and atom-economical approach. nih.gov Furthermore, the use of water as a solvent in such syntheses is highly desirable due to its non-toxic and environmentally friendly nature. nih.gov

Table 1: Comparison of Conventional and Potential Green Synthetic Methods for Imidazole Derivatives

FeatureConventional SynthesisMicrowave-Assisted Synthesis
Heating Method Oil bath, heating mantleMicrowave irradiation
Reaction Time Hours to daysMinutes to hours
Solvent Often organic solventsCan use green solvents like water or ethanol (B145695), or be solvent-free nih.gov
Yield Often moderateGenerally higher nih.gov
By-products Can be significantOften reduced nih.gov

Advanced Computational Modeling Techniques for Enhanced Prediction

Computational chemistry offers powerful tools for predicting the properties and behavior of molecules, thereby guiding experimental research and accelerating the discovery process. For this compound, advanced computational modeling techniques such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations can provide invaluable insights.

DFT calculations can be employed to investigate the electronic structure, molecular geometry, and vibrational frequencies of the molecule. nih.govnih.gov Such studies can also elucidate the prototropic tautomerism between the N-hydroxy and N-oxide forms, which is a known characteristic of 1-hydroxyimidazoles and can significantly influence the compound's chemical and biological properties. researchgate.nettechnion.ac.il Understanding the relative stabilities of these tautomers is crucial for predicting its interactions with biological targets. researchgate.net

Molecular dynamics simulations can be used to study the conformational flexibility of this compound and its interactions with solvent molecules and potential biological receptors. nih.govnih.gov These simulations can provide a dynamic picture of how the molecule behaves in a biological environment, which is essential for the rational design of new drugs. nih.gov

Table 2: Potential Applications of Computational Modeling for this compound

Modeling TechniquePredicted Properties
Density Functional Theory (DFT) Electronic structure, optimized geometry, vibrational frequencies, tautomer stability, chemical reactivity nih.gov
Molecular Dynamics (MD) Conformational analysis, solvent interactions, binding affinity to biological targets, protein-ligand stability nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Prediction of biological activity based on molecular descriptors nih.gov
ADMET Prediction Absorption, Distribution, Metabolism, Excretion, and Toxicity properties nih.gov

Exploration of New Biological Targets and Pathways for Therapeutic Development

The imidazole nucleus is a common scaffold in many biologically active compounds, exhibiting a wide range of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties. nih.govmdpi.comelsevierpure.comscialert.netresearchgate.netcapes.gov.br The presence of both a hydroxyl and a carbothioamide group in this compound suggests that it may interact with a variety of biological targets.

The thioamide group, in particular, is known to be a key pharmacophore in a number of therapeutic agents, targeting enzymes such as kinases and histone methyltransferases. nih.gov Thioamide-containing compounds have also shown promise as antifungal and antibacterial agents. nih.govnih.govmdpi.com Given that imidazole derivatives have been investigated as inhibitors of enzymes like xanthine (B1682287) oxidase and various kinases, it is plausible that this compound could exhibit similar inhibitory activities. semanticscholar.org

Future research should focus on screening this compound against a panel of biologically relevant targets. High-throughput screening campaigns, coupled with molecular docking studies, could identify novel protein targets and pathways modulated by this compound, paving the way for its development as a novel therapeutic agent.

Investigation of Synergistic Effects with Other Research Compounds

The combination of different therapeutic agents is a common strategy in the treatment of complex diseases like cancer, often leading to enhanced efficacy and reduced drug resistance. nih.gov Imidazole-based compounds have been shown to exhibit synergistic effects when used in combination with other anticancer drugs. nih.gov

Investigating the synergistic effects of this compound with known anticancer agents could be a fruitful area of research. For instance, if the compound is found to inhibit a specific cellular pathway, combining it with a drug that targets a complementary pathway could lead to a more potent therapeutic effect. researchgate.net Such studies would not only enhance the potential clinical utility of this compound but also provide deeper insights into its mechanism of action.

Applications in Supramolecular Chemistry and Self-Assembly

The imidazole ring is a versatile building block in supramolecular chemistry due to its ability to participate in hydrogen bonding and coordinate with metal ions. capes.gov.brresearchgate.net The presence of both a hydroxyl and a carbothioamide group in this compound makes it an excellent candidate for the construction of novel supramolecular assemblies.

The hydrogen bonding capabilities of the imidazole N-H, the hydroxyl group, and the thioamide N-H and C=S groups can be exploited to form well-defined one-, two-, or three-dimensional networks. capes.gov.br Furthermore, the nitrogen atoms of the imidazole ring and the sulfur atom of the carbothioamide group can act as coordination sites for metal ions, leading to the formation of metal-organic frameworks (MOFs) or other coordination polymers. nih.govnih.gov These self-assembled structures could have applications in areas such as catalysis, gas storage, and the development of functional materials. escholarship.org

Rational Design of Derivatives with Tuned Reactivity

The rational design of derivatives is a cornerstone of medicinal chemistry, allowing for the optimization of a lead compound's properties. ebi.ac.ukacs.org Starting from the this compound scaffold, a library of derivatives can be designed and synthesized to fine-tune its reactivity and biological activity.

Modifications could include:

Substitution on the imidazole ring: Introducing different functional groups at the N-1 position or replacing the hydroxyl group with other substituents could modulate the electronic properties and steric profile of the molecule. nih.govmdpi.com

Modification of the carbothioamide group: Alkylation or arylation of the thioamide nitrogen or sulfur could influence its hydrogen bonding capacity and metal-coordinating ability.

Introduction of various substituents on any appended aryl rings: If aryl groups are added to the core structure, their substitution pattern can be varied to optimize interactions with biological targets.

A systematic structure-activity relationship (SAR) study of these derivatives, guided by computational modeling, would be instrumental in identifying compounds with enhanced potency, selectivity, and favorable pharmacokinetic properties. nih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-Hydroxy-1H-imidazole-5-carbothioamide derivatives?

  • Methodological Answer : Base-promoted cyclization reactions are effective for constructing the imidazole core. For example, amidines and ketones can react under transition-metal-free conditions to form dihydroimidazolone scaffolds, which can be further functionalized . Thioamide groups may be introduced via thiolation reactions using Lawesson’s reagent or thiourea derivatives. Reaction optimization (e.g., solvent choice, temperature, and stoichiometry) is critical to minimize side products like disulfide byproducts .

Q. How can spectroscopic techniques validate the structure of this compound?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR can confirm the imidazole ring protons (δ ~7–8 ppm for aromatic protons) and the carbothioamide group (δ ~170–180 ppm for C=S).
  • IR : Strong absorption bands at ~3200 cm1^{-1} (N–H stretch) and ~1250 cm1^{-1} (C=S stretch) are diagnostic.
  • Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion [M+H]+^+ with a mass error <5 ppm .

Q. What are common stability challenges for this compound during storage?

  • Methodological Answer :

  • Moisture Sensitivity : The carbothioamide group is prone to hydrolysis. Store under inert gas (N2_2/Ar) in sealed vials with desiccants.
  • Light Sensitivity : UV exposure may degrade the imidazole ring; use amber glassware.
  • Temperature : Long-term storage at –20°C is recommended to prevent thermal decomposition .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the tautomeric forms of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL software can determine the dominant tautomer (e.g., 1H vs. 3H imidazole forms). Hydrogen-bonding patterns and electron density maps are critical. For example, the hydroxy group’s position can be confirmed via O–H···N interactions, while the thioamide’s orientation is resolved via S···H–N hydrogen bonds .

Q. What computational strategies are suitable for predicting the biological activity of this compound?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., histidine biosynthesis enzymes like HisA). Focus on binding affinity (ΔG) and key residues (e.g., catalytic aspartate/glutamate).
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy with MM-PBSA .

Q. How can contradictory solubility data in polar vs. nonpolar solvents be reconciled?

  • Methodological Answer :

  • Experimental Validation : Perform systematic solubility tests in DMSO, methanol, and chloroform using UV-Vis spectroscopy or HPLC.
  • QSAR Modeling : Correlate solubility with Hansen solubility parameters (δd_d, δp_p, δh_h) to identify solvent compatibility.
  • pH Effects : The compound’s solubility may vary with protonation states; conduct pH-dependent studies (e.g., 2–12) .

Q. What strategies mitigate side reactions during functionalization of the imidazole ring?

  • Methodological Answer :

  • Protecting Groups : Temporarily block the hydroxy group with tert-butyldimethylsilyl (TBS) ethers to prevent unwanted nucleophilic attacks.
  • Regioselective Catalysis : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the 4-position, leveraging steric and electronic directing effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.